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Inhibitory Profile of CVT-313

The table below summarizes the key inhibitory data for CVT-313 based on current scientific literature:

CDK

Target Inhibition Potency (ICso) Experimental Context /| Observed Effect

CDK2 Most selective target [1] Primary target; inhibits CDK2-dependent processes at

low concentrations [1].

CDK1 Inhibited at higher 10 uM concentration required for inhibition in cell-based
concentrations [1] assays [1].

CDKa4/6 No direct data Not mentioned as a target in the provided studies [2] [1].

Other No direct data Selectivity suggested, but specific data for CDKs 3, 5, 7-

CDKs 12 not provided [1].

The core value of CVT-313 lies in its differential sensitivity; it can selectively inhibit CDK2 at
concentrations that do not affect CDK1. One study showed that 2 pM CVT-313 was sufficient to block
CDK2-dependent cytotoxicity caused by another drug, while 10 pM was needed to inhibit CDK1 and
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prevent mitotic entry [1]. This indicates at least a 5-fold selectivity for CDK2 over CDK1 in a cellular

context.

Experimental Workflows for CDK Selectivity
Assessment

The data on CVT-313 was generated through standard and reliable experimental models. Here are the

methodologies cited in the research:

¢ In Vitro Cell-Based Assays: The differential effect of CVT-313 on CDK2 and CDK1 was observed in
studies using the MDA-MB-231 cancer cell line [1]. Researchers treated cells with varying
concentrations of CVT-313 (2 uM and 10 uM) alongside other drugs and assessed outcomes like cell
cycle progression (via DNA content analysis) and markers of DNA damage to deduce CDK activity
[1].

e CDK Selectivity Screening: A broader approach for determining inhibitor selectivity, as detailed in
another study, involves biochemical kinase assays [3]. This method tests a compound against a
panel of purified CDK-cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A/E, CDK4/cyclin D1,
CDKeé6/cyclin D3) under consistent conditions to directly compare half-maximal inhibitory
concentrations (ICso) for each target [3]. This provides a quantitative selectivity profile.

The Role of CDK2 in the Cell Cycle

To understand the context of CVT-313 research, it is helpful to see how CDK2 functions within the network
of cell cycle regulators. The diagram below illustrates the key pathways and where selective CDK2

inhibitors like CVT-313 act.
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As shown above, CDKZ2, in complex with cyclin E, is a key driver of the G1 to S phase transition. Its activity

is crucial for the irreversible commitment to cell division, making it a significant target in cancer research

[4].

Interpretation Guide for Available Data

When evaluating the provided information on CVT-313, please consider the following:
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e Focus on Comparative Activity: The available evidence is strongest for highlighting CVT-313's
selectivity for CDK2 over CDKZ1. The lack of full ICso profiling across all CDKs in the provided
literature is a common limitation when relying on individual research articles.

¢ Next Steps for a Complete Profile: To build a more comprehensive picture, you could:

o Consult specialized kinase inhibitor databases.
o Look for review articles that compile the pharmacological profiles of various CDK inhibitors.
o Search for papers that specifically perform broad kinase panel screens.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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